7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide: is a spirocyclic compound that features a unique structure with a sulfur and nitrogen atom incorporated into a spiro ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide typically involves the reaction of dihydro-2H-1λ6-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the scalable synthesis of related spirocyclic compounds suggests that similar methodologies could be employed. These methods would likely involve batch or continuous flow processes to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the nitrogen or sulfur atoms, leading to the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or thiols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development. Researchers are exploring its potential as a scaffold for designing new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are being investigated for their therapeutic properties. These derivatives may exhibit activity against certain diseases or conditions, making them promising candidates for further development .
Industry: In the industrial sector, the compound’s stability and reactivity make it suitable for use in materials science. It can be incorporated into polymers or other materials to enhance their properties .
Wirkmechanismus
The mechanism of action of 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
- 7-Thia-1-azaspiro[4.4]nonane hydrochloride
- 8-Thia-1-azaspiro[4.5]decane hydrochloride
- 7-Oxa-1-azaspiro[4.4]nonane hydrochloride
Uniqueness: 7-Thia-1-azaspiro[4.4]nonane 7,7-dioxide is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H13NO2S |
---|---|
Molekulargewicht |
175.25 g/mol |
IUPAC-Name |
7λ6-thia-1-azaspiro[4.4]nonane 7,7-dioxide |
InChI |
InChI=1S/C7H13NO2S/c9-11(10)5-3-7(6-11)2-1-4-8-7/h8H,1-6H2 |
InChI-Schlüssel |
GWWCFIVMDNTFAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCS(=O)(=O)C2)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.